![molecular formula C24H27ClN4O5 B2773102 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate CAS No. 1351641-40-1](/img/structure/B2773102.png)

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

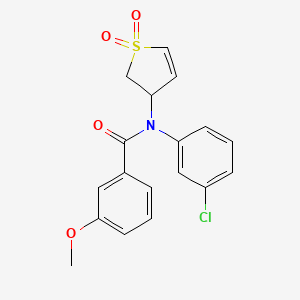

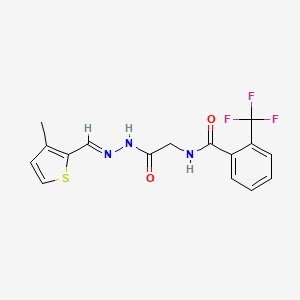

The compound appears to contain a benzimidazole group, a piperidine group, and an acetamide group. Benzimidazoles are a type of organic compound that are part of many drugs and have diverse biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and are found in many pharmaceuticals and natural products . Acetamides are a type of amide and are often used in organic synthesis .

Molecular Structure Analysis

The benzimidazole group is a bicyclic heteroarene, the piperidine is a cyclic amine, and the acetamide group contains a carbonyl and an amine . These groups all have distinct properties that would influence the overall properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzimidazole and acetamide groups could participate in hydrogen bonding, influencing its solubility and reactivity . The piperidine ring could influence the compound’s conformation and reactivity .Scientific Research Applications

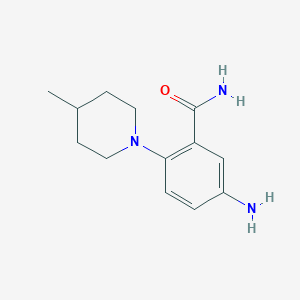

- Several studies have explored the antitumor potential of this compound. In vitro assays demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, most of these compounds exhibited lower cytotoxicity against normal cell lines compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin .

- Tubulin polymerization assays and immunofluorescence analysis revealed that these compounds effectively inhibit microtubule assembly formation in DU-145 cells . Microtubules play a crucial role in cell division and are a target for cancer therapies.

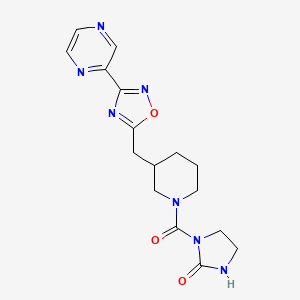

- Researchers have designed a novel library of “drug-like” small molecules based on 1H-benzo[d]imidazole derivatives. These compounds bear furan-2-yl, 4-piperidine, and 5-aryl/aminoaryl substitutions. Such libraries are valuable for drug discovery and development .

- In silico ADMET predictions and synthesis efforts led to the creation of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues. These compounds were combined with piperazine and various 1,2,3-triazoles. Such structural modifications can enhance bioactivity and pharmacological properties .

Antitumor Properties

Microtubule Inhibition

Drug-Like Small Molecules Library

Imidazo-Thiazole Analogues

Future Directions

Mechanism of Action

Target of Action

The benzimidazole core is a key component in many functional molecules used in a variety of applications, including pharmaceuticals .

Mode of Action

The benzimidazole core is known to interact with various targets in different ways depending on the specific compound .

Biochemical Pathways

Compounds containing a benzimidazole core have been found to be involved in a diverse range of biochemical pathways .

Pharmacokinetics

The compound has a predicted boiling point of 6457±550 °C, a predicted density of 113±01 g/cm3, and a predicted pKa of 873±010 . These properties may influence its bioavailability.

Result of Action

Compounds containing a benzimidazole core have been found to have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLZKGTYEXIKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2773020.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B2773025.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2773026.png)

![N-(2,3-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773031.png)

![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)

![N1-(2-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2773038.png)